Cas no 1698576-98-5 (tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)

Tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate is a specialized chemical intermediate used in pharmaceutical and organic synthesis. Its structure features a tert-butyl ester group and a sulfanyl-linked pyrazole moiety, offering versatility in further functionalization. The presence of the 4-amino group enhances reactivity, making it valuable for constructing heterocyclic compounds or as a precursor in drug development. The tert-butyl ester provides stability and ease of deprotection under mild acidic conditions, facilitating downstream modifications. This compound is particularly useful in medicinal chemistry for designing targeted molecules due to its balanced reactivity and compatibility with diverse synthetic routes. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate structure
1698576-98-5 structure
商品名:tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
CAS番号:1698576-98-5
MF:C10H17N3O2S
メガワット:243.325880765915
CID:5851263
PubChem ID:103079630

tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
    • EN300-6509038
    • 1698576-98-5
    • インチ: 1S/C10H17N3O2S/c1-10(2,3)15-8(14)6-16-9-7(11)5-13(4)12-9/h5H,6,11H2,1-4H3
    • InChIKey: HOQPVYWQSYUWHC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(=CN(C)N=1)N)CC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 243.10414797g/mol
  • どういたいしつりょう: 243.10414797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 95.4Ų

tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509038-1.0g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
1g
$728.0 2023-05-29
Enamine
EN300-6509038-2.5g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
2.5g
$1428.0 2023-05-29
Enamine
EN300-6509038-0.1g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
0.1g
$640.0 2023-05-29
Enamine
EN300-6509038-0.25g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
0.25g
$670.0 2023-05-29
Enamine
EN300-6509038-5.0g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
5g
$2110.0 2023-05-29
Enamine
EN300-6509038-10.0g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
10g
$3131.0 2023-05-29
Enamine
EN300-6509038-0.5g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
0.5g
$699.0 2023-05-29
Enamine
EN300-6509038-0.05g
tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate
1698576-98-5
0.05g
$612.0 2023-05-29

tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate 関連文献

tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetateに関する追加情報

Comprehensive Overview of tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate (CAS No. 1698576-98-5)

The compound tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate (CAS No. 1698576-98-5) is a specialized chemical intermediate gaining attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole core with an amino functional group and a tert-butyl ester moiety, makes it a versatile building block for drug discovery and material science applications. Researchers are particularly interested in its potential as a precursor for heterocyclic compounds, which are crucial in developing new kinase inhibitors and antimicrobial agents.

In recent years, the demand for sulfur-containing compounds like tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate has surged due to their role in bioactive molecule synthesis. The sulfanyl (thioether) linkage in this compound enhances its reactivity, enabling efficient C-S bond formation in medicinal chemistry. This aligns with current trends in green chemistry, where researchers seek atom-economical methods for constructing complex molecules. The tert-butyl ester group further provides stability during synthetic processes, making it valuable for peptide mimetics and prodrug development.

From a synthetic perspective, CAS 1698576-98-5 demonstrates remarkable utility in multicomponent reactions (MCRs), a hot topic in organic chemistry. Its 4-amino-1-methyl-1H-pyrazole segment can participate in cycloaddition reactions, while the acetate side chain allows for further functionalization via ester hydrolysis or transesterification. These properties answer frequent search queries about "modifiable pyrazole derivatives" and "protected thioacetates for drug synthesis." The compound's lipophilicity, influenced by the tert-butyl group, also makes it relevant to discussions about drug permeability and bioavailability enhancement strategies.

Analytical characterization of tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing common questions about "pyrazole compound purity analysis." Its stability under various pH conditions (a frequently searched topic for "acid-labile protecting groups") makes it suitable for solid-phase synthesis applications. Furthermore, the amino group's nucleophilicity enables conjugation with carboxylic acids or carbonyl compounds, supporting its use in bioconjugation chemistry – a growing field in targeted drug delivery systems.

The environmental profile of CAS 1698576-98-5 meets modern sustainability standards, responding to increased searches for "eco-friendly synthetic intermediates." Its molecular design avoids persistent bioaccumulative motifs while maintaining synthetic utility. In computational chemistry studies (another trending topic), the compound's molecular docking potential with various enzyme targets has generated interest, particularly for cancer research applications where pyrazole-based scaffolds show promise as signal transduction modulators.

Industrial-scale production of tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate employs optimized catalytic methods to minimize waste, aligning with circular economy principles. Quality control protocols ensure batch-to-batch consistency for GMP applications, addressing pharmaceutical manufacturers' concerns about "reliable API intermediates." The compound's crystallinity properties (a subject of numerous patent applications) facilitate purification, while its solubility profile in common organic solvents supports diverse formulation development needs.

Emerging research explores this compound's potential in material science, particularly for designing functional polymers with tailored properties. The pyrazole-thioether combination offers unique coordination chemistry possibilities with metal ions, relevant to catalysis and sensor development. These multidisciplinary applications respond to growing interest in "multifunctional organic building blocks" across scientific communities. As synthetic methodologies advance, CAS 1698576-98-5 continues to demonstrate unexpected utility beyond its original pharmaceutical applications.

Safety assessments confirm that tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate can be handled using standard laboratory precautions, with comprehensive SDS documentation available for risk management. Its thermal stability meets process safety requirements for industrial use, while biodegradation studies address environmental concerns. These characteristics position it favorably compared to traditional sulfur-based intermediates that may pose greater disposal challenges.

The commercial availability of CAS 1698576-98-5 from specialized fine chemical suppliers supports its growing adoption in research. Packaging options range from milligram-scale for discovery research to kilogram quantities for process development, catering to diverse user needs. Proper storage conditions (often searched as "pyrazole derivative stability") ensure prolonged shelf life without significant degradation, making it a practical choice for both academic and industrial laboratories.

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